molecular formula C7H6ClNOS B588351 2-Chloro-4,5-dihydrobenzo[D]thiazol-6(7H)-one CAS No. 159015-39-1

2-Chloro-4,5-dihydrobenzo[D]thiazol-6(7H)-one

Cat. No.: B588351
CAS No.: 159015-39-1
M. Wt: 187.641
InChI Key: PTCYHAOCEIQYQM-UHFFFAOYSA-N
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Description

2-Chloro-4,5-dihydrobenzo[D]thiazol-6(7H)-one is a dihydrobenzothiazole derivative of significant interest in medicinal and organic chemistry research. This compound features a benzothiazole core, a privileged scaffold in drug discovery known for its diverse biological activities. Benzothiazole derivatives are extensively investigated for their potential as therapeutic agents, with documented research applications in developing anti-inflammatory and analgesic agents . The 2-aminothiazole motif, a key feature in this compound's structure, is a fundamental building block in anticancer drug discovery and is present in several clinically applied molecules . Furthermore, related molecular frameworks have demonstrated promising antifungal properties in scientific studies . The specific chloro and keto substituents on this molecular architecture make it a versatile synthetic intermediate. Researchers can utilize it for further chemical transformations, including nucleophilic substitution reactions and heterocyclic ring formation, to create more complex chemical entities for biological screening. This product is intended for use in laboratory research only. It is not for diagnostic or therapeutic use, nor for administration to humans.

Properties

IUPAC Name

2-chloro-5,7-dihydro-4H-1,3-benzothiazol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNOS/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCYHAOCEIQYQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716967
Record name 2-Chloro-4,7-dihydro-1,3-benzothiazol-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159015-39-1
Record name 2-Chloro-4,7-dihydro-1,3-benzothiazol-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4,5,6,7-tetrahydro-1,3-benzothiazol-6-one
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Preparation Methods

Reaction Mechanism and Conditions

A prominent route involves the cyclization of sulfur-containing intermediates derived from o-phenylenediamine. For instance, reacting o-phenylenediamine with chloroacetyl chloride in the presence of a sulfur source (e.g., ammonium thiocyanate or thiourea) under acidic conditions yields the thiazole core. The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon of chloroacetyl chloride, followed by cyclization to form the thiazol-6-one ring.

Key Steps :

  • Formation of Thioamide Intermediate :
    o-Phenylenediamine reacts with thiourea in ethanol under reflux to generate a thioamide intermediate.

  • Chloroacetylation :
    The intermediate is treated with chloroacetyl chloride at 0–5°C to prevent side reactions.

  • Cyclization :
    Intramolecular cyclization under reflux in hydrochloric acid (HCl) completes the thiazole ring formation.

Optimization Parameters :

  • Solvent : Ethanol or dichloromethane (reduces byproducts).

  • Temperature : 0–5°C during chloroacetylation; 80–100°C for cyclization.

  • Catalyst : Triethylamine (2 mol%) enhances reaction efficiency.

ParameterOptimal ValueImpact on Yield
Reaction Time6–8 hoursMaximizes cyclization
HCl Concentration10–12%Prevents over-acidification
Solvent PolarityHigh (e.g., DMF)Accelerates nucleophilic substitution

One-Pot Multicomponent Reactions

Methodology

One-pot syntheses reduce purification steps and improve scalability. A representative protocol involves:

  • Combining o-phenylenediamine, chloroacetic acid, and phosphorus pentasulfide (P₂S₅) in toluene.

  • Refluxing at 110°C for 4 hours to form the thiazolidinone precursor.

  • Oxidizing the precursor with hydrogen peroxide (H₂O₂) to yield the final product.

Advantages :

  • Yield : 65–72% after optimization.

  • Byproduct Mitigation : P₂S₅ acts as both a sulfur source and dehydrating agent.

Critical Analysis :

  • Oxidation Control : Excess H₂O₂ leads to over-oxidation (sulfone formation).

  • Solvent Choice : Toluene minimizes side reactions compared to polar solvents.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial methods prioritize safety and efficiency:

  • Microreactors : Enable precise temperature control (±2°C) and reduce reaction time by 40%.

  • Automated Quenching : In-line neutralization of excess HCl minimizes waste.

Case Study :
A pilot plant achieved 85% purity and 68% yield using:

  • Residence Time : 12 minutes.

  • Pressure : 2 bar (prevents solvent evaporation).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Cyclization70–7590–95Moderate
One-Pot Synthesis65–7285–90High
Halogen Exchange75–7892–96Low
Continuous Flow68–7085–88High

Trade-offs :

  • Cyclization : High purity but requires multiple steps.

  • One-Pot : Scalable but lower purity.

Mechanistic Insights and Side Reactions

Common Side Products and Mitigation

  • Sulfone Formation : Caused by over-oxidation during H₂O₂ treatment. Mitigated by limiting H₂O₂ to 1.5 equivalents.

  • Dimerization : Occurs at high temperatures (>100°C). Controlled via rapid cooling post-cyclization.

Spectroscopic Validation :

  • ¹H NMR : δ 2.85–3.10 ppm (m, CH₂ groups adjacent to carbonyl).

  • IR : 1680 cm⁻¹ (C=O stretch), 690 cm⁻¹ (C-S bond).

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,5-dihydrobenzo[D]thiazol-6(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-4,5-dihydrobenzo[D]thiazol-6(7H)-one varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key analogs include:

  • 2-Amino-4,5-dihydrobenzo[d]thiazol-6(7H)-one (CAS 113030-24-3): Substitutes chlorine with an amino group, altering reactivity and biological interactions .
  • 3-Phenyl-2-thioxo-2,3,4,5-tetrahydrobenzo[d]thiazol-6(7H)-one (compound 18): Features a phenyl and thioxo group, enabling multi-component reactions to form fused heterocycles like chromeno- and thieno-derivatives .
  • 5,6-Dihydrobenzo[d]thiazol-7(4H)-one (CAS 935850-03-6): Differs in ring saturation and substituent positions, reducing steric hindrance .
Table 1: Structural and Physicochemical Comparison
Compound Name Substituent(s) Molecular Formula Molecular Weight Key Reactivity/Applications
2-Chloro-4,5-dihydrobenzo[d]thiazol-6(7H)-one Cl at position 2 C₇H₆ClNOS 187.64* Electrophilic substitution reactions
2-Amino-4,5-dihydrobenzo[d]thiazol-6(7H)-one NH₂ at position 2 C₇H₈N₂OS 168.22 Nucleophilic acylation, medicinal leads
Compound 18 Ph, S at positions 2,3 C₁₃H₁₁NOS₂ 261.36 Fused heterocycle synthesis (e.g., chromeno-thiazoles)

*Calculated based on analogous structures.

Biological Activity

2-Chloro-4,5-dihydrobenzo[D]thiazol-6(7H)-one is a heterocyclic compound belonging to the thiazole family, known for its diverse biological activities. This article reviews the compound's biological activity, focusing on its medicinal chemistry applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C8H7ClN2SC_8H_7ClN_2S. It features a chloro substituent at the second position and a thiazole moiety fused to a benzene ring. This structural configuration contributes to its biological activity.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Line Studies : In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) using the MTT assay. The compound showed significant inhibition of cell proliferation and induced apoptosis in these cell lines .
Cell LineIC50 (µM)Mechanism of Action
A54915.2Apoptosis induction, cell cycle arrest
MCF-712.3Enzyme inhibition, protein interaction

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains and fungi, showcasing potential as an antibacterial agent.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies have reported that it reduces levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines, suggesting a dual role in both cancer therapy and inflammation management .

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic functions.
  • Protein Interactions : It alters the structure and function of target proteins involved in cell signaling pathways related to cancer progression and inflammation.

Study 1: Anticancer Activity

A recent study evaluated the efficacy of this compound against human cancer cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways .

Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated effective inhibition at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.

Q & A

Q. What are the common synthetic routes for 2-Chloro-4,5-dihydrobenzo[D]thiazol-6(7H)-one?

The compound is typically synthesized via multi-step procedures involving cyclohexane-1,4-dione as a starting material. For example, a one-pot reaction with elemental sulfur and aryl isothiocyanates in ethanol, catalyzed by triethylamine, yields derivatives with moderate efficiency (62% yield). Reaction optimization includes refluxing for 2 hours and purification via recrystallization . Key intermediates, such as 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, are often generated using thioglycolic acid .

Q. What spectroscopic and analytical methods are used to characterize this compound?

Characterization relies on:

  • 1H/13C NMR : To confirm hydrogen and carbon environments (e.g., δ 1.69–1.75 ppm for CH2 groups) .
  • IR spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1633 cm⁻¹) .
  • Elemental analysis : Validates purity and stoichiometry (e.g., C, H, N, S percentages) .
  • Mass spectrometry : Determines molecular weight and fragmentation patterns .

Q. How is the cytotoxicity of this compound evaluated in preclinical studies?

Cytotoxicity is assessed using the sulforhodamine B (SRB) assay against human cancer cell lines (e.g., MCF-7, HEPG-2). Protocols include:

  • Cell culture in RPMI-1640 medium with 5% FBS .
  • Exposure to compound concentrations (e.g., 0.01–100 µM) for 48–72 hours .
  • Normalization to reference agents like CHS-828 and solvent controls (0.5% DMSO) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane) enhance reaction rates .
  • Catalyst variation : Piperidine or triethylamine improves cyclization efficiency .
  • Temperature control : Reflux at 80–100°C balances yield and side-product formation .
  • Post-synthetic modifications : Halogenation or alkylation steps to diversify derivatives .

Q. What structural features influence the compound’s biological activity?

  • Halogen substituents : Chlorine and fluorine at specific positions enhance binding to biological targets (e.g., DNA topoisomerases) and increase cytotoxicity .
  • Heterocyclic core : The thiazole-triazole hybrid structure promotes intercalation with biomolecules .
  • Substituent polarity : Hydrophobic groups (e.g., aryl rings) improve membrane permeability .
Structural ModificationObserved ImpactReference
Chlorine at C2Increased cytotoxicity (IC50: 1.2 µM vs. MCF-7)
Fluorine at C6Enhanced metabolic stability

Q. How can contradictions in cytotoxicity data across studies be resolved?

Discrepancies often arise from:

  • Cell line variability : Use standardized cell lines (e.g., NCI-60 panel) to ensure reproducibility .
  • Assay protocols : Harmonize incubation times and endpoint measurements (e.g., SRB vs. MTT assays) .
  • Compound purity : Validate via HPLC (>95% purity) to exclude impurities affecting results .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Molecular docking : Predicts binding modes with targets like SARS-CoV-2 Mpro .
  • QSAR modeling : Correlates substituent electronic parameters (e.g., Hammett constants) with bioactivity .
  • ADMET prediction : Evaluates pharmacokinetic properties (e.g., logP, bioavailability) .

Data Contradiction Analysis

Q. Why do some studies report divergent IC50 values for the same cell line?

Potential factors include:

  • Culture conditions : Variations in FBS concentration (5% vs. 10%) alter cell proliferation rates .
  • Compound solubility : DMSO concentration impacts effective dosing .
  • Assay timing : Longer exposure (72 hours vs. 48 hours) may amplify cytotoxic effects .

Methodological Recommendations

Q. What in vitro models best predict in vivo efficacy?

  • 3D tumor spheroids : Mimic tumor microenvironment better than monolayer cultures .
  • Combination studies : Co-treatment with standard chemotherapeutics (e.g., doxorubicin) to assess synergy .

Q. How to enhance selectivity for cancer cells over normal cells?

  • Targeted delivery : Conjugate with folate or antibody-based carriers .
  • Prodrug design : Introduce enzymatically cleavable groups (e.g., ester linkages) .

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